1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea
Description
Significance of Thiourea (B124793) and 1,2,4-Triazole (B32235) Scaffolds in Heterocyclic Chemistry and Biomedical Applications
The thiourea and 1,2,4-triazole moieties are recognized as "privileged structures" in drug design, each contributing unique properties that lead to a wide spectrum of biological activities.
The thiourea scaffold, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea (B33335), with the oxygen atom replaced by sulfur. mdpi.com This substitution imparts distinct chemical properties that have been exploited in the development of compounds with diverse biological applications. Thiourea and its derivatives have been a significant focus in organic synthesis, leading to molecules with demonstrated antibacterial, antioxidant, anticancer, and anti-inflammatory properties. mdpi.com For instance, certain thiourea derivatives have been effectively used to control plant pathogens such as Penicillum expansum and Fusarium oxysporum. nih.gov
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. chemmethod.com This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs, including potent antifungal agents like fluconazole (B54011) and itraconazole. nih.govglobalresearchonline.net The versatility of the 1,2,4-triazole nucleus is reflected in the broad range of pharmacological activities its derivatives possess, including antibacterial, antifungal, anticancer, antiviral, anticonvulsant, analgesic, and anti-inflammatory effects. chemmethod.comglobalresearchonline.netnih.gov The pharmacological importance of 1,2,4-triazoles is partly due to their metabolic stability and their ability to engage in various biological interactions through hydrogen bonding and dipole character, which allows for high-affinity binding to biological receptors. nih.gov
Table 1: Biological Activities of Thiourea and 1,2,4-Triazole Scaffolds
| Scaffold | Reported Biological Activities | References |
|---|---|---|
| Thiourea | Anticancer, Antibacterial, Antioxidant, Anti-inflammatory, Antifungal (plant pathogens) | mdpi.comnih.gov |
| 1,2,4-Triazole | Antifungal, Antibacterial, Anticancer, Anticonvulsant, Antiviral, Analgesic, Anti-inflammatory, Antituberculosis | chemmethod.comglobalresearchonline.netnih.gov |
Research Landscape of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea and its Related Analogs
While specific research on this compound is limited, the broader class of compounds linking thiourea and 1,2,4-triazole moieties has been the subject of extensive investigation. This research explores the synthesis of these hybrid molecules and evaluates their potential as therapeutic agents.
Synthesis Strategies: The synthesis of thiourea derivatives containing 1,2,4-triazole moieties has been achieved through various chemical pathways. A common method involves the reaction of thiocarbohydrazide (B147625) with appropriate thiourea derivatives in an oil bath at elevated temperatures. nih.govresearchgate.net Another synthetic route involves a multi-step protocol starting with 4-amino-1,2,4-triazole (B31798), which is then elaborated to include the thiourea functionality. chemmethod.com The formation of aryl-(4-aryl-4H- chemmethod.comnih.govresearchgate.nettriazol-3-yl)-amines from 1,3-diarylthioureas represents another related synthetic approach that highlights the chemical transformations possible with these scaffolds. nih.govscispace.com
Anticancer Research: A significant area of investigation for these analogs is their potential as anticancer agents. In one study, a series of 1,2,4-triazole-linked urea and thiourea conjugates were synthesized and tested for their in vitro cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU145), as well as a mouse melanoma (B16-F10) cell line. nih.gov A specific thiourea conjugate from this series, designated as compound 5t, showed notable cytotoxic activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 7.22 ± 0.47 µM. nih.gov Further mechanistic studies revealed that compound 5t induced apoptosis and caused cell cycle arrest in the G0/G1 phase in MCF-7 cells. nih.gov Another research effort synthesized new N-thiourea derivatives of 1,2,4-triazole and found they exhibited moderate cytotoxic effects against human breast (MCF-7) and liver (Hep G2) cancer cell lines. chemmethod.com
Antimicrobial Research: The antimicrobial properties of thiourea-triazole hybrids are also a key focus. Researchers have synthesized and evaluated these compounds for antifungal activity against various plant pathogens, with some derivatives showing good activity against Phomopis species. nih.govresearchgate.net The antibacterial potential has also been explored against several types of bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with some of the synthesized compounds demonstrating promising activity. chemmethod.com
Table 2: Research Findings on Analogs of this compound
| Compound Class | Biological Activity Investigated | Key Findings | References |
|---|---|---|---|
| 1,2,4-Triazole-linked thiourea conjugates | Anticancer (Cytotoxicity) | Compound 5t showed significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 7.22 ± 0.47 µM) and induced apoptosis. | nih.gov |
| N-thiourea derivatives of 1,2,4-Triazole | Anticancer & Antibacterial | Moderate cytotoxic activity against MCF-7 and Hep G2 cancer cell lines; some derivatives showed antibacterial activity against S. aureus and K. pneumoniae. | chemmethod.com |
| Thiourea derivatives with 1,2,4-triazole moieties | Antifungal (Plant Pathogens) & Larvicidal | Several compounds demonstrated good antifungal activity against Phomopis obscurans and P. viticola. | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIFSZUVDCQREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965298 | |
| Record name | N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5102-30-7 | |
| Record name | NSC87270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenyl 3 4h 1,2,4 Triazol 4 Yl Thiourea and Its Derivatives
Established Synthetic Pathways to the Thiourea (B124793) Core
The formation of the thiourea linkage to the 1,2,4-triazole (B32235) nucleus is a critical step in the synthesis of the target compound. Established methods primarily involve condensation and multi-component reactions.
Condensation Reactions Involving Phenyl Isothiocyanate and Amino-1,2,4-triazoles
A primary and straightforward method for the synthesis of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea and its derivatives is the condensation reaction between an appropriately substituted phenyl isothiocyanate and a 4-amino-1,2,4-triazole (B31798). This reaction is a classic example of nucleophilic addition to an isothiocyanate.
The general reaction involves the nucleophilic attack of the exocyclic amino group of 4-amino-1,2,4-triazole on the electrophilic carbon atom of the phenyl isothiocyanate. The reaction is typically carried out in a suitable solvent, and the resulting thiourea derivative often precipitates from the reaction mixture, simplifying purification.
In a representative synthesis, 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thione is reacted with various aryl isothiocyanates in a dry solvent like benzene (B151609) to yield the corresponding N-substituted thiourea derivatives. researchgate.net This approach is versatile and allows for the introduction of a wide variety of substituents on both the phenyl ring and the triazole core, facilitating the generation of a library of analogues for structure-activity relationship studies.
Table 1: Examples of Condensation Reactions for Thiourea-Triazole Synthesis
| Entry | 4-Amino-1,2,4-triazole Derivative | Aryl Isothiocyanate | Product | Yield (%) | Reference |
| 1 | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione | Phenyl isothiocyanate | N-[3-(pyridin-4-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N'-phenyl thiourea | - | researchgate.net |
| 2 | 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thione | Phenyl isothiocyanate | N-[3-(2-hydroxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N'-phenyl thiourea | 61 | researchgate.net |
| 3 | 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thione | 4-Chlorophenyl isothiocyanate | N-(4-Chlorophenyl)-N'-[3-(2-hydroxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]thiourea | 65 | researchgate.net |
Multi-Component Reaction Approaches for Triazole-Thiourea Architectures
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not extensively detailed in the provided literature, the principles of MCRs are widely applied to the synthesis of related heterocyclic systems.
For instance, one-pot, three-component cascade reactions have been successfully employed for the synthesis of diversely functionalized triazolo-thiadiazole derivatives. researchgate.net These reactions often involve a starting material with a triazole core, which then reacts with other components to build the final complex structure. This approach minimizes waste and reduces the number of synthetic steps and purification procedures.
Another relevant MCR involves the reaction of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol, a substituted 2-bromo-1-phenylethanone, and phthalic anhydride (B1165640) to produce complex triazolo-thiadiazin-dihydrophthalazine-diones in excellent yields. researchgate.net While not directly yielding a thiourea, this demonstrates the utility of MCRs in constructing intricate molecules based on a 1,2,4-triazole scaffold.
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency and environmental friendliness of synthetic processes, advanced techniques such as microwave-assisted synthesis have been explored for the preparation of triazole and thiourea derivatives.
Microwave-Assisted Synthesis (MWI) Protocols
Microwave-assisted synthesis has gained significant traction in organic chemistry for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer side products. The application of microwave irradiation to the synthesis of triazole derivatives has been shown to be highly effective.
In the context of triazole synthesis, microwave irradiation has been used to promote the one-pot reaction of mercapto-s-triazole with aromatic acids using a catalyst like AlCl₃ under solvent-free conditions, leading to aryl-triazolo-1,3,4-thiadiazoles with improved yields in just a few minutes. jmrionline.com This highlights the potential of MWI to facilitate the construction of complex heterocyclic systems.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Synthesis of Aryl-triazolo-1,3,4-thiadiazoles | Several hours | 2-3 minutes | Significant | jmrionline.com |
Synthesis of Structurally Modified this compound Analogues
The structural modification of the parent compound is crucial for tuning its physicochemical properties and biological activity. Derivatization at the phenyl ring is a common strategy to achieve this.
Derivatization at the Phenyl Ring
For example, the synthesis of N-(4-chlorophenyl)-N'-[3-(2-hydroxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]thiourea is achieved by using 4-chlorophenyl isothiocyanate as the starting material. researchgate.net This demonstrates the ease with which different functional groups can be incorporated into the phenyl ring.
Furthermore, studies on the synthesis of aryl-(4-aryl-4H- researchgate.netnih.govchapman.edutriazol-3-yl)-amines from 1,3-diarylthioureas have shown that substituents on the phenyl rings play a significant role in the reaction outcome. nih.govscispace.com Electron-donating or electron-withdrawing groups on the phenyl rings of the thiourea precursor can influence the rate of subsequent cyclization reactions. nih.gov This knowledge can be applied to the rational design and synthesis of novel this compound analogues with desired properties.
Table 3: Examples of Phenyl Ring Derivatization in Analogous Thiourea Compounds
| Phenyl Isothiocyanate Derivative | Resulting Thiourea Analogue | Key Feature | Reference |
| 4-Chlorophenyl isothiocyanate | N-(4-Chlorophenyl)-N'-[3-(2-hydroxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]thiourea | Introduction of an electron-withdrawing group | researchgate.net |
| 4-Methoxyphenyl isothiocyanate | (4-Methoxy-phenyl)-[4-(4-methoxy-phenyl)-4H- researchgate.netnih.govchapman.edutriazol-3-yl]-amine (from a related synthesis) | Introduction of an electron-donating group | scispace.com |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | 1,3-Bis-(3,5-bis-trifluoromethyl-phenyl)-thiourea (precursor) | Introduction of strong electron-withdrawing groups | scispace.com |
Modifications and Substitutions on the Thiourea Moiety
Modifications to the thiourea portion of the molecule are commonly achieved by reacting a 4-amino-1,2,4-triazole precursor with substituted isothiocyanates. This approach allows for the introduction of a wide range of aryl, alkyl, and other functional groups, leading to the formation of N-substituted thiourea derivatives.
One common synthetic route starts with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiones. These precursors are reacted with various aryl isothiocyanates in a suitable solvent, such as dry benzene, to yield the corresponding N-substituted thiourea derivatives. researchgate.net For example, the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione with phenyl isothiocyanate results in the formation of a 1-(5-(pyridin-4-yl)-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-4-yl)-3-phenylthiourea derivative. The reaction conditions and the substituents on the aryl isothiocyanate can be varied to produce a library of compounds.
The electronic and steric properties of substituents on the phenyl rings of 1,3-diarylthioureas play a significant role in the subsequent formation of triazole rings in thiophile-promoted syntheses. nih.govscispace.com Studies have shown that electron-donating groups on the phenyl rings can facilitate the reaction, while electron-withdrawing groups may lead to lower yields. scispace.com The reaction proceeds through the formation of a carbodiimide (B86325) intermediate, followed by addition and dehydration with an acyl hydrazide. nih.gov
Table 1: Synthesis of N-Substituted Thiourea Derivatives from 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thione researchgate.net
| Reactant (Aryl Isothiocyanate) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Phenyl isothiocyanate | N-[3-(2-Hydroxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N'-phenylthiourea | 61 | 324-325 |
| 4-Chlorophenyl isothiocyanate | N-(4-Chlorophenyl)-N'-[3-(2-hydroxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]thiourea | 65 | 302-303 |
Another strategy involves the reaction of acyl hydrazides with various isothiocyanates to produce hydrazinecarbothioamides (thiosemicarbazides), which are then cyclized in a basic medium to afford 1,2,4-triazole-3-thiones. nih.gov This multi-step process allows for diversity at both the N-4 position and the C-5 position of the triazole ring before the final thiourea linkage is established.
Chemical Manipulations of the 1,2,4-Triazole Heterocycle
Chemical manipulation of the 1,2,4-triazole ring itself offers another avenue for derivatization. The 4-amino group of the triazole is a key functional handle for various transformations. For instance, this amino group can be reacted with aromatic aldehydes in the presence of an acid catalyst to form Schiff bases (arylidenamino compounds). researchgate.net This reaction introduces a new point of diversity into the molecule.
Furthermore, the synthesis of 1,2,4-triazole-linked thiourea conjugates can be achieved by first synthesizing a 4-amino-1,2,4-triazole derivative, which is then reacted with an appropriate isothiocyanate. daneshyari.comnih.gov For example, Schiff bases derived from 4-amino-4H-1,2,4-triazole can be reduced to their corresponding amines, which then serve as precursors for the final urea (B33335) or thiourea conjugates. daneshyari.com
The triazole ring can also be formed from a pre-existing thiourea derivative. A general method involves reacting thiourea or urea compounds with thiocarbohydrazide (B147625) in a heated oil bath to synthesize the corresponding 1,2,4-triazole derivatives. nih.govresearchgate.net The ring closure effectively incorporates the thiourea into the heterocyclic system.
Synthesis of Fused Heterocyclic Systems Incorporating the 1,2,4-Triazole-Thiourea Framework
The 1,2,4-triazole-thiourea framework is a versatile precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the cyclization of a reactive intermediate derived from the parent compound.
One approach involves the base-catalyzed cyclization of 4-(N,N'-diaryl)guanidino-1,2,4-triazole derivatives, which can be prepared from the corresponding 4-amino-1,2,4-triazoles. This leads to the formation of 1,2,4-triazolo[4,3-b] nih.govrsc.orgchemmethod.comtriazole systems. rsc.org
Another strategy involves the cyclization of N-thiourea derivatives with other reagents. For instance, an N-thiourea derivative of a 1,2,4-triazole can undergo a cyclization reaction with 2-hydroxy-1,2-diphenylethan-1-one in dimethylformamide (DMF) to yield a new fused imidazole (B134444) derivative. chemmethod.com This reaction proceeds via an intermolecular nucleophilic substitution. chemmethod.com
Furthermore, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are key synthons for building N-bridged heterosystems. scilit.com They can react with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to form 3,6-disubstituted nih.govrsc.orgchemmethod.comtriazolo[3,4-b] nih.govnih.govrsc.orgthiadiazoles. scilit.com Similarly, reaction with agents like phenacyl bromide can lead to the formation of triazolothiadiazines. nih.gov The close proximity of the amino and mercapto groups on the triazole ring facilitates these cyclization reactions. scilit.com
Table 2: Examples of Fused Heterocyclic Systems from 1,2,4-Triazole-Thiourea Precursors
| Precursor | Reagent/Condition | Fused System Formed | Reference |
|---|---|---|---|
| 4-(N,N'-Diaryl)guanidino-1,2,4-triazole | Base-catalyzed cyclization | 1,2,4-Triazolo[4,3-b] nih.govrsc.orgchemmethod.comtriazole | rsc.org |
| N-thiourea derivative of 1,2,4-triazole | 2-Hydroxy-1,2-diphenylethan-1-one / DMF | Imidazole-fused 1,2,4-triazole | chemmethod.com |
| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | Carboxylic acids / POCl3 | nih.govrsc.orgchemmethod.comTriazolo[3,4-b] nih.govnih.govrsc.orgthiadiazole | scilit.com |
| 4-Substituted-1,2,4-triazole-3-thione | Phenacyl bromide | Triazolothiadiazine | nih.gov |
These synthetic methodologies highlight the chemical tractability of the this compound scaffold, allowing for systematic structural modifications to explore its chemical space.
Biological Activity Spectrum of 1 Phenyl 3 4h 1,2,4 Triazol 4 Yl Thiourea and Designed Analogues
Anticancer Activity Research
The search for novel anticancer agents has led to the extensive investigation of 1,2,4-triazole (B32235) derivatives. zsmu.edu.ua Compounds featuring diaryl urea (B33335) or thiourea (B124793) scaffolds with a triazole moiety have shown notable potential as antiproliferative agents. nih.gov
Analogues of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea, particularly diaryl urea derivatives, have been evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines. A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which are structurally related to the subject compound, were synthesized and screened against the National Cancer Institute's (NCI) 60-cell line panel. nih.govnih.gov
Several compounds from this series demonstrated broad-spectrum antiproliferative activity. nih.govnih.gov For instance, compound 5a , which features a methyl group on the terminal phenyl ring and a 4-hydroxymethylpiperidine moiety, exhibited lethal effects rather than just growth inhibition on specific cell lines at a 10 µM concentration. nih.gov These included the SK-MEL-5 melanoma line, three renal cancer cell lines (786-0, A498, RXF 393), and the MDA-MB-468 breast cancer cell line. nih.gov Two compounds, 5a and 5d , were identified as the most active derivatives, showing superior potencies compared to paclitaxel (B517696) in 21 different cancer cell lines, particularly renal cancer and melanoma lines. nih.gov Furthermore, they were more potent than gefitinib (B1684475) in 38 and 34 cancer cell lines, respectively. nih.gov
Other studies have highlighted the anticancer potential of different triazole derivatives. Diarylurea derivatives incorporating a triazole moiety showed significant antiproliferative activity against HT-29 (colon), H460 (lung), and MDA-MB-231 (breast) cancer cells, with IC₅₀ values of 0.90, 0.85, and 1.54 μM, respectively, for the most potent compound. nih.gov Additionally, novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been tested against hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), cervical cancer (Hela), and prostate cancer (PC3) cell lines. dntb.gov.ua
| Compound | Cancer Cell Line | Cancer Type | Observed Effect at 10 µM |
|---|---|---|---|
| 5a | SK-MEL-5 | Melanoma | Lethal |
| 5a | 786-0 | Renal Cancer | Lethal |
| 5a | A498 | Renal Cancer | Lethal |
| 5a | RXF 393 | Renal Cancer | Lethal |
| 5a | MDA-MB-468 | Breast Cancer | Lethal |
| 5d | Broad-spectrum across NCI-60 Panel | High Mean Growth Inhibition |
A key strategy in modern cancer therapy is the inhibition of enzymes that play a crucial role in tumor growth and immune evasion. Triazole derivatives have been designed to target several such enzymes.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunomodulatory enzyme that is overexpressed in many cancers, contributing to immune escape. globethesis.com It has become a promising target for cancer immunotherapy. nih.gov Researchers have designed and synthesized series of compounds featuring urea and 1,2,3-triazole structures to explore potential IDO1 inhibitors. nih.govnih.gov One such derivative, compound 3a , demonstrated a potent IDO1 inhibitory activity with an IC₅₀ value of 0.75 μM. nih.govnih.gov Molecular docking studies suggest that the triazole moiety can bind to the heme iron within the IDO1 active site, competitively inhibiting its function. frontiersin.org
Steroid Sulfatase (STS): STS is an enzyme involved in the hydrolysis of steroid sulfates to produce active estrogens and androgens, which can stimulate the growth of hormone-dependent cancers like breast and prostate cancer. nih.govbath.ac.uk Consequently, STS inhibitors are considered potential therapeutics for these malignancies. nih.gov The 1,2,4-triazole ring is a core component of third-generation nonsteroidal aromatase inhibitors such as letrozole (B1683767) and anastrozole, where it coordinates with the heme iron of the aromatase enzyme. nih.gov By incorporating a phenol (B47542) sulfamate (B1201201) ester—the active pharmacophore for irreversible STS inhibition—into these triazole-containing molecules, dual-acting inhibitors can be created. nih.gov These compounds act as irreversible STS inhibitors while retaining reversible aromatase-inhibiting properties. nih.gov
Antimicrobial Properties
The 1,2,4-triazole scaffold is present in numerous compounds with established antimicrobial and antifungal activities. nih.gov The thiourea functional group is also known to contribute to antimicrobial efficacy. mdpi.com
Derivatives containing the 1,2,4-triazole ring have demonstrated significant antibacterial activity against a wide range of pathogens. nih.gov
For example, a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were evaluated for antibacterial activity against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). nih.gov One analogue with a phenoxy moiety exhibited broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 μM, comparable to standard antibiotics. nih.gov Similarly, nalidixic acid-based 1,2,4-triazole-3-thione derivatives were active against P. aeruginosa with MICs of 16 µg/mL. nih.gov Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] nih.govfrontiersin.orgnih.govthiadiazines, also showed excellent activity against E. coli and P. aeruginosa with MIC values as low as 3.125 μg/mL. nih.gov
| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 5-(2-aminothiazol-4-yl)-4-(phenoxy)phenyl-4H-1,2,4-triazole-3-thiol | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.5–1 µM | nih.gov |
| Nalidixic acid-based 1,2,4-triazolo[3,4-b] nih.govfrontiersin.orgnih.govthiadiazoles | P. aeruginosa | 16 µg/mL | nih.gov |
| 1,2,4-Triazolo[3,4-b] nih.govfrontiersin.orgnih.govthiadiazines | E. coli, P. aeruginosa | 3.125 µg/mL | nih.gov |
| Clinafloxacin-triazole hybrids | Methicillin-resistant S. aureus (MRSA) | 0.25–1 µg/mL | nih.gov |
The 1,2,4-triazole core is famously a part of many leading antifungal drugs, including fluconazole (B54011) and itraconazole. nih.govnih.gov These agents typically function by inhibiting the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.govresearchgate.net
A series of synthesized thiourea and urea derivatives bearing 1,2,4-triazole moieties were evaluated for their antifungal activity against several filamentous fungal plant pathogens. nih.govresearchgate.net These studies found that Phomopis species were particularly sensitive to these compounds. researchgate.net Other research has focused on human pathogens. A series of novel 1,2,4-triazole derivatives showed potent activity against various yeast strains, including fluconazole-resistant Candida species, with MIC values as low as 0.5 µg/mL for the most active compounds. researchgate.net Thiourea derivatives have also shown promise in controlling plant pathogens such as Penicillium expansum and Fusarium oxysporum. nih.gov
| Compound Class | Fungal Strain(s) | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| Thiourea derivatives with 1,2,4-triazole moieties | Phomopis obscurans, P. viticola | Good activity | researchgate.net |
| Novel 1,2,4-triazole derivatives (7g, 7h ) | Yeast strains, Fluconazole-resistant Candida | 0.5 µg/mL (MIC) | researchgate.net |
| 1,2,3-Triazole phenylhydrazone (5p ) | Rhizoctonia solani | 0.18 µg/mL (EC₅₀) | rsc.org |
| 1-(2-(2,4-difluorophenyl)...) derivatives | Candida albicans | 0.0156 µg/mL (MIC₈₀) | nih.gov |
Anti-inflammatory Activity Studies
The 1,2,4-triazole nucleus has been incorporated into molecules designed as anti-inflammatory agents. mdpi.com Many of these derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. mdpi.com For example, certain 1,2,4-triazole-pyrazole hybrids were found to be more selective for the COX-2 isoenzyme over COX-1 and demonstrated better anti-inflammatory activity in vivo than the standard drug celecoxib. mdpi.com
Evaluation in Preclinical Inflammatory Models
Derivatives of 1,2,4-triazole have been extensively studied for their anti-inflammatory properties. In various preclinical models, these compounds have demonstrated the ability to mitigate inflammatory responses. For instance, studies on newly synthesized 1,4-disubstituted 1H-1,2,3-triazole derivatives in models such as carrageenan-induced and formalin-induced paw edema in rats have shown significant anti-inflammatory activity. biomedpharmajournal.org One particular compound demonstrated anti-inflammatory efficacy of 77.4% in the carrageenan model and 78% in the formalin model. biomedpharmajournal.org Similarly, other 1,2,4-triazole derivatives have shown potent activity, with some exhibiting edema inhibition comparable to or even exceeding that of standard drugs like ibuprofen. researchgate.net For example, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol (B145695) showed a 91% inhibition of edema in an egg albumin-induced paw edema model, which was greater than the 82% inhibition observed with ibuprofen. researchgate.net
The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are key to the synthesis of inflammatory mediators. biomedpharmajournal.org Various 1,2,4-triazole derivatives, including Schiff bases and pyrazole (B372694) hybrids, have been identified as potent and selective inhibitors of the COX-2 isoenzyme, with some compounds showing greater potency and selectivity than the reference drug celecoxib. mdpi.com
| Compound | Preclinical Model | Activity/Result | Reference Compound | Reference Compound Result |
|---|---|---|---|---|
| 1,4-disubstituted 1H-1,2,3-triazole derivative (Compound 5) | Carrageenan-induced paw edema | 77.4% inhibition | N/A | N/A |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Egg albumin-induced paw edema | 91% inhibition | Ibuprofen | 82% inhibition |
| (S)-1-(6-Phenyl-7H- researchgate.netresearchgate.netnih.govtriazolo[3,4-b] mdpi.comresearchgate.netnih.govthiadiazin-3-yl)ethanol | Egg albumin-induced paw edema | 81% inhibition | Ibuprofen | 82% inhibition |
Mechanistic Exploration of Anti-inflammatory Pathways (e.g., NF-κB Modulation)
The anti-inflammatory effects of 1,2,4-triazole derivatives are often mediated through the modulation of key signaling pathways, most notably the nuclear factor kappa B (NF-κB) pathway. mdpi.comresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). biomedpharmajournal.orgresearchgate.net
Research has shown that certain 1,2,4-triazolo[3,4-a]phthalazine derivatives can significantly inhibit the activation of NF-κB, with activity comparable to reference drugs. mdpi.com This inhibition, in turn, leads to a downstream reduction in the production of pro-inflammatory cytokines. For example, one triazole derivative was found to decrease the level of IL-6 by over five times and reduce the level of TNF-α by nearly 3.5 times in blood serum. biomedpharmajournal.org
Larvicidal and Pest Control Applications
Assessment of Larvicidal Activity Against Insect Vectors
Thiourea and 1,2,4-triazole derivatives have demonstrated significant potential as larvicidal agents, particularly against mosquito vectors like Aedes aegypti, which transmits diseases such as dengue, Zika, and yellow fever. researchgate.netbohrium.com In laboratory bioassays, certain substituted urea and thiourea 1,2,4-triazole derivatives have been tested for their toxicity against first-day old larvae of Aedes aegypti. researchgate.net
The results indicated that thiourea derivatives were generally more potent than their corresponding urea analogues. researchgate.net The substitution pattern on the phenylthiourea (B91264) ring plays a crucial role in the larvicidal potency. For instance, a compound featuring a 4-trifluorophenyl group showed the highest mortality, followed by analogues with 4-methylsulfanylphenyl and 4-nitrophenyl groups. researchgate.net These findings suggest that the electronic properties and lipophilicity of the substituents are key determinants of activity.
| Compound ID | Substituent Group on Phenylthiourea Ring | LD₅₀ (ppm) | 95% Confidence Interval |
|---|---|---|---|
| 3d | 4-Trifluoromethylphenyl | 67.4 | 59.0–77.0 |
| 1c | 4-Methylsulfanylphenyl | 118.8 | 105.3–135.2 |
| 3e | 4-Nitrophenyl | 165.6 | 141.7–205.2 |
Broad-Spectrum Enzyme Inhibition Investigations
Urease Inhibitory Activity and Potency Assessment
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a significant virulence factor for several pathogenic microorganisms. nih.gov The inhibition of urease is a key strategy for combating these pathogens. Thiourea itself is a known urease inhibitor and serves as a standard reference in many studies. nih.govjournalijar.com
Analogues incorporating the 1,2,4-triazole and thiadiazole scaffolds have been designed and evaluated as urease inhibitors, showing outstanding potency. nih.gov A series of researchgate.netresearchgate.netnih.govtriazolo[3,4-b] mdpi.comresearchgate.netnih.govthiadiazole derivatives exhibited IC₅₀ values ranging from 0.87 µM to 8.32 µM, which represents a significant improvement over the standard, thiourea (IC₅₀ = 22.54 µM). nih.gov The unsubstituted version of this scaffold was found to be the most potent inhibitor in the series. nih.gov
Similarly, other heterocyclic compounds, including novel benzothiazole (B30560) derivatives, have shown potent urease inhibitory activity, with some analogues demonstrating IC₅₀ values more potent than that of thiourea. researchgate.net The mechanism of inhibition for these classes of compounds can vary, with kinetic studies revealing both competitive and mixed-type inhibition, suggesting different binding modes within the enzyme's active or allosteric sites. nih.govnih.gov
| Compound Class | Most Potent Analogue IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|
| researchgate.netresearchgate.netnih.govtriazolo[3,4-b] mdpi.comresearchgate.netnih.govthiadiazole derivatives | 0.87 ± 0.09 | Thiourea | 22.54 ± 2.34 |
| Benzothiazole derivatives | 6.01 ± 0.23 | Thiourea | 11.58 ± 0.34 |
Mechanistic Investigations and Molecular Target Identification
Elucidation of Molecular Interactions with Biological Macromolecules
The biological activity of a compound is intrinsically linked to its ability to interact with biological macromolecules. For derivatives containing the 1,2,4-triazole (B32235) and phenylthiourea (B91264) scaffolds, these interactions can be diverse, targeting a range of proteins.
Binding to Enzymes and Receptors
The 1,2,4-triazole ring is a key pharmacophore that can interact with various biological receptors due to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov This moiety is a component of numerous clinically used drugs. nih.gov
Research on related compounds has demonstrated specific binding to enzymes and receptors. For instance, phenylthiourea has been identified as a competitive inhibitor of phenoloxidase, an enzyme involved in melanization. nih.gov The inhibition constant (Ki) for phenylthiourea was estimated to be 0.21 ± 0.09 µM, indicating a potent interaction. nih.gov
Furthermore, certain 1,2,4-triazole derivatives have been shown to act as ligands for human endothelin receptors (ETA and ETB), with some compounds exhibiting affinity in the micromolar range. benthamscience.com In the context of cancer, triazole-estradiol analogs have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cell growth and survival. mdpi.com The broader class of thiourea (B124793) derivatives has also been investigated for their ability to bind to various biological targets, including enzymes, with some showing potent anticancer properties by inhibiting enzymes involved in carcinogenesis. biointerfaceresearch.com The thiourea scaffold is recognized for its capacity to form non-covalent bonds with various functional groups of organic compounds. biointerfaceresearch.com
Table 1: Enzyme and Receptor Binding of Related Triazole and Thiourea Derivatives
| Compound/Derivative Class | Target | Type of Interaction | Affinity/Potency |
|---|---|---|---|
| Phenylthiourea | Phenoloxidase | Competitive Inhibitor | Ki = 0.21 ± 0.09 µM nih.gov |
| 1,2,4-Triazole derivatives | Endothelin Receptors (ETA/ETB) | Ligand Binding | Micromolar range benthamscience.com |
| Triazole-Estradiol Analogs | Epidermal Growth Factor Receptor (EGFR) | Inhibition | - mdpi.com |
Cellular Pathway Modulation Studies
The interaction of small molecules with their biological targets can lead to the modulation of various cellular pathways, often culminating in specific cellular responses such as apoptosis or cell cycle arrest.
Induction of Apoptosis and Cell Cycle Perturbations
A significant body of research points to the ability of 1,2,4-triazole derivatives to induce apoptosis and perturb the cell cycle in cancer cells. For example, a series of 1,2,4-triazole-linked urea (B33335) and thiourea conjugates were synthesized, with one compound showing significant cytotoxicity and inducing apoptosis in MCF-7 breast cancer cells. nih.gov This compound was also found to cause cell cycle arrest at the G0/G1 phase. nih.gov
Other studies have corroborated these findings with different triazole derivatives. Synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest and apoptosis in leukemia cells. nih.goveurekaselect.com Similarly, novel triazole-linked 2-phenyl benzoxazole (B165842) derivatives have been identified as inducers of apoptosis. nih.gov The apoptotic activity of some triazole derivatives is thought to be mediated through the p53 tumor suppressor pathway. researchgate.net
The phase of cell cycle arrest can vary depending on the specific derivative. While some indolyl 1,2,4-triazole derivatives arrest the cell cycle at the S phase or G0/G1 phase nih.gov, other novel 1,2,4-triazole derivatives have been found to cause cell cycle arrest at the G2/M phase. researchgate.net Triazole-estradiol analogs have also been shown to arrest the G0/G1 phase of the cell cycle. mdpi.com
Table 2: Effects of Various 1,2,4-Triazole Derivatives on Cell Cycle and Apoptosis
| Derivative Class | Cell Line(s) | Effect | Reference |
|---|---|---|---|
| 1,2,4-Triazole-linked thiourea conjugate | MCF-7 | Apoptosis induction, G0/G1 arrest | nih.gov |
| 1,2,4-Triazole-3-carboxamides | Leukemia cells | Apoptosis induction, cell cycle arrest | nih.goveurekaselect.com |
| Triazole-linked 2-phenyl benzoxazoles | - | Apoptosis induction | nih.gov |
| Indolyl 1,2,4-triazoles | - | S phase or G0/G1 arrest | nih.gov |
| Novel 1,2,4-triazole derivatives | SKOV3 | G2/M arrest | researchgate.net |
| Triazole-estradiol analogs | MDA-MB-231 | G0/G1 arrest | mdpi.com |
Interference with Viral Replication Pathways (Based on Similar Triazole Derivatives)
The 1,2,4-triazole nucleus is a core component of several antiviral drugs, most notably ribavirin (B1680618), which is active against a broad spectrum of RNA and DNA viruses. nih.govnuft.edu.ua The antiviral mechanisms of triazole derivatives are thought to be multifaceted. nih.gov
One proposed mechanism for ribavirin is its action as a purine (B94841) analogue, interfering with viral nucleic acid synthesis. nih.gov The triazole ring can act as a bioisostere of an amide, ester, or carboxyl group, allowing it to mimic endogenous molecules and interact with viral enzymes. nuft.edu.uanih.gov The relatively low toxicity and resistance to metabolic degradation of the triazole ring are advantageous for its use in antiviral agents. nuft.edu.ua
Recent research has continued to explore the antiviral potential of 1,2,4-triazole derivatives against various viruses, including influenza and herpes simplex virus. nih.gov The lipophilicity of substituents on the triazole ring has been suggested as an important factor in determining antiviral activity. nih.gov While the precise mechanism of action can vary between different viruses and different triazole derivatives, the interference with viral replication through the inhibition of key viral enzymes or disruption of nucleic acid synthesis remains a central theme. nih.govnih.gov
Computational and Theoretical Approaches in the Study of 1 Phenyl 3 4h 1,2,4 Triazol 4 Yl Thiourea
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely employed in drug design to understand how a ligand, such as 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea, might interact with a biological target, typically a protein or enzyme. pensoft.net
Docking simulations for 1,2,4-triazole (B32235) derivatives, including those with thiourea (B124793) moieties, have been performed to elucidate their binding modes and predict their binding affinities to various protein targets. researchgate.netpensoft.net These studies reveal that the interactions are often governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. pensoft.netnih.gov
The 1,2,4-triazole ring itself is a key pharmacophore, capable of forming hydrogen bonds and dipole-dipole interactions with receptor sites. pensoft.netnih.gov The thiourea group provides additional hydrogen bond donors and acceptors, while the phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. nih.govpensoft.net For instance, in silico studies on similar 1,2,4-triazole derivatives targeting enzymes involved in oxidative stress have shown stable complexes formed through hydrogen bonds with residues like SER413, ARG414, and CYS415, and π-π stacking with TRP409. pensoft.net
The binding affinity, often expressed as a docking score or binding energy (kcal/mol), provides a quantitative estimate of the strength of the ligand-protein interaction. nih.gov Lower binding energy values typically indicate a more stable complex and potentially higher biological activity. pensoft.netnih.gov Molecular dynamics simulations can further be used to assess the stability of these docked complexes over time. mdpi.com
Table 1: Representative Molecular Docking Interactions for 1,2,4-Triazole-Thiourea Analogs This table is illustrative, based on findings for structurally related compounds.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Tyrosine Kinase | Triazole-Thiourea Derivative | -8.5 | ASP810, CYS673 | Hydrogen Bond |
| LEU644, VAL603 | Hydrophobic | |||
| NO-Synthase | Triazole Derivative | -10.4 | SER413, ARG414, CYS415 | Hydrogen Bond |
| TRP409, PHE584 | π-π Stacking |
Enzyme Kinetics Modeling
While molecular docking predicts binding, enzyme kinetics studies experimentally determine how a compound affects the rate of an enzyme-catalyzed reaction. This is crucial for confirming inhibitory activity and understanding the mechanism of action.
For the specific compound this compound, detailed experimental enzyme kinetics studies that explicitly determine the inhibition mechanism (such as competitive, non-competitive, uncompetitive, or mixed-type) are not extensively reported in the public domain. However, the broader class of 1,2,4-triazole derivatives has been investigated as inhibitors of various enzymes, including tyrosine kinases, DNA gyrase, and topoisomerase IV. nih.gov Determining the precise mechanism would involve measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation and graphical methods such as Lineweaver-Burk plots. Such analysis reveals whether the inhibitor binds to the enzyme's active site, an allosteric site, or both, which is a critical step in the development of targeted therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. physchemres.org The goal is to develop models that can predict the activity of new, unsynthesized molecules. physchemres.org
QSAR studies have been applied to series of 1,2,4-triazole derivatives to understand the structural requirements for their biological activities, such as anticancer effects. physchemres.orggsconlinepress.com In a typical QSAR study, various molecular descriptors are calculated for a series of compounds. These descriptors quantify physicochemical properties like lipophilicity (LogP), electronic effects (Hammett constants), and steric parameters (molar refractivity). physchemres.orgnih.gov
Statistical methods, such as Multiple Linear Regression (MLR) and Multiple Non-linear Regression (MNLR), are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). physchemres.org For example, QSAR analyses on related urea (B33335) and thiourea compounds have indicated that the urea/thiourea group plays a crucial role in their cytotoxic effects and that lipophilicity can be a key driver of activity. gsconlinepress.comnih.gov Such models help in the rational design of new derivatives with potentially enhanced potency. physchemres.org
Table 3: Example of a Generic QSAR Model Equation This table illustrates the general form of a QSAR model.
| Model Type | General Equation | Description of Terms |
|---|
Structure Activity Relationship Sar Studies of 1 Phenyl 3 4h 1,2,4 Triazol 4 Yl Thiourea Derivatives
Impact of Substituent Electronic and Steric Effects on Biological Activity
The biological profile of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic and heterocyclic rings, as well as modifications to the thiourea (B124793) linker. These changes can alter the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby affecting its interaction with biological targets.
In studies of related thiourea derivatives, it has been observed that the presence of electron-withdrawing groups on the phenyl ring can enhance certain biological activities. For instance, in a series of 1,3-bis(4-(trifluoromethyl)phenyl)thiourea, the trifluoromethyl group, a strong electron-withdrawing substituent, was found to be crucial for its potent anticancer activity against the A549 lung cancer cell line. biointerfaceresearch.com Similarly, the introduction of a 4-nitrophenyl or perfluorophenyl group, both electron-withdrawing, increases the acidity of the NH groups in the thiourea moiety, which can facilitate stronger hydrogen bond interactions with biological targets and thereby enhance biological activity. biointerfaceresearch.com
Conversely, the impact of electron-donating groups can vary depending on the specific biological target. In some cases, these groups may decrease activity, while in others, they could be beneficial.
The position of the substituent on the phenyl ring is also critical. For example, in a series of benzoylthiourea (B1224501) derivatives, compounds with a single fluorine atom on the phenyl ring demonstrated the best antibacterial effect. nih.gov In contrast, those with three fluorine atoms showed the most intensive antifungal activity. nih.gov This highlights the nuanced effects of both the type and placement of substituents.
Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Thiourea Derivatives
| Substituent | Electronic Effect | Position | Observed Impact on Biological Activity |
|---|---|---|---|
| -CF₃ | Electron-withdrawing | para | Potent anticancer activity biointerfaceresearch.com |
| -NO₂ | Electron-withdrawing | para | Enhanced hydrogen bonding potential biointerfaceresearch.com |
| -F | Electron-withdrawing | Not specified | Good antibacterial effect nih.gov |
The thiourea linker (-NH-C(S)-NH-) is a key structural feature, contributing to the molecule's ability to form hydrogen bonds and interact with biological targets. Modifications to this moiety can significantly alter the biological profile of the resulting compounds.
One of the most common modifications is the replacement of the sulfur atom with an oxygen atom to yield the corresponding urea (B33335) derivative. In many cases, the thiourea derivatives exhibit superior biological activity compared to their urea counterparts. For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea showed significantly higher anticancer activity than its urea analog. biointerfaceresearch.com Similarly, in a series of 1-aryl-3-(pyridin-2-yl) substituted compounds, the thiourea derivatives were found to be more active as anticancer agents than the corresponding urea derivatives. biointerfaceresearch.com This suggests that the sulfur atom plays a crucial role in the compound's mechanism of action, possibly through stronger interactions with target enzymes or receptors.
Furthermore, the NH groups of the thiourea moiety are essential for hydrogen bonding. Substitution on these nitrogen atoms can influence the molecule's binding affinity.
Table 2: Comparison of Thiourea and Urea Derivatives' Biological Activity
| Compound Type | Key Feature | General Observation on Biological Activity | Reference |
|---|---|---|---|
| Thiourea | C=S | Often exhibits higher activity | biointerfaceresearch.com |
The 1,2,4-triazole (B32235) ring is a versatile scaffold in medicinal chemistry, and its substitution can lead to a wide range of biological activities. The position and nature of substituents on the triazole ring of this compound derivatives are critical determinants of their biological outcomes.
Studies on various 1,2,4-triazole derivatives have shown that substitution at the N-4 position can significantly impact activity. For instance, compounds with a phenyl ring at the N-4 position of the triazole showed higher antibacterial activity compared to those with alkyl or alkene groups at the same position. mdpi.com In another study, it was found that compounds containing a benzyl (B1604629) group at the 4-position of the 1,2,4-triazole ring inhibited the growth of Gram-positive bacteria more strongly than the 4-phenyl derivatives. mdpi.com
Substitutions at other positions of the triazole ring also play a role. For example, in a series of Schiff bases of 1,2,4-triazoles, the presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position and a nitro group in the phenyl ring at the C-3 position of the 1,2,4-triazole were crucial for high antibacterial activity. mdpi.com
Table 3: Influence of 1,2,4-Triazole Ring Substituents on Antibacterial Activity
| Position of Substitution | Substituent | Observed Impact on Antibacterial Activity | Reference |
|---|---|---|---|
| N-4 | Phenyl | Higher activity than alkyl/alkene groups | mdpi.com |
| N-4 | Benzyl | Stronger inhibition of Gram-positive bacteria than phenyl | mdpi.com |
| N-4 | 4-hydroxy-3-methoxyphenyl | Crucial for high activity | mdpi.com |
Molecular Hybridization Strategies for Enhanced Bioactivity
Molecular hybridization is a promising strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, as well as a reduced likelihood of developing drug resistance. The this compound scaffold has been utilized in molecular hybridization to create novel compounds with enhanced biological activities.
One common strategy is to link the 1,2,4-triazole-thiourea core with other heterocyclic rings known for their pharmacological properties. For example, hybridization of 1,2,4-triazole with a thiazole (B1198619) moiety has been explored to develop new antimicrobial agents. researchgate.net The rationale is that the combined pharmacophores may act on multiple targets or have a synergistic effect.
Another approach involves creating hybrid molecules by incorporating the 1,2,4-triazole-thiourea scaffold with known drug molecules. For instance, hybridization with fluoroquinolones, a class of antibiotics, has been investigated to overcome bacterial resistance. nih.gov
The development of fused heterocyclic systems is another facet of molecular hybridization. For example, 1,2,4-triazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines, which can be synthesized from 1,2,4-triazole-thiols, have shown excellent antibacterial activity. nih.gov These rigid, fused systems can have more defined interactions with biological targets, leading to enhanced potency.
These molecular hybridization strategies have proven to be a fruitful area of research, yielding novel derivatives with promising biological profiles that warrant further investigation. nih.gov
Drug Design and Development Implications
Identification of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea as a Lead Compound
A lead compound is a chemical compound that has promising biological activity and serves as the starting point for chemical modifications to develop a drug. The identification of this compound as a potential lead compound is rooted in the extensive pharmacological activities associated with both the 1,2,4-triazole (B32235) ring and the thiourea (B124793) moiety. nih.govmdpi.com
The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, demonstrating a wide spectrum of activities including antifungal, antiviral, anticancer, and anticonvulsant properties. globalresearchonline.netnih.govmdpi.com Marketed drugs like the antifungals fluconazole (B54011) and itraconazole, and the anticancer agent letrozole (B1683767), feature this heterocyclic core, highlighting its importance in successful drug design. nih.govnih.gov Similarly, thiourea derivatives have attracted considerable attention for their diverse biological applications, including antibacterial, anticancer, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net
The combination of these two moieties in a single molecule suggests a strong potential for synergistic or novel biological activities. Research into related compounds, where a 1,2,4-triazole ring is linked to a thiourea or urea (B33335) group, has yielded derivatives with significant antifungal and larvicidal activity. nih.govresearchgate.net Furthermore, various 1,2,4-triazole-thiourea derivatives have been investigated for their potential as antibacterial and anticancer agents. researchgate.netmdpi.comzsmu.edu.ua This body of evidence supports the classification of this compound as a valuable lead compound, meriting further investigation and optimization.
Table 1: Biological Activities of Related 1,2,4-Triazole and Thiourea Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 1,2,4-Triazole-Thiourea Conjugates | Cytotoxicity, Apoptosis Induction | Human breast cancer (MCF-7) | researchgate.net |
| Substituted 1,2,4-Triazole-Thioureas | Antifungal | Plant pathogens (e.g., Fusarium oxysporum) | nih.govresearchgate.net |
| Nalidixic Acid-based 1,2,4-Triazoles | Antibacterial | P. aeruginosa, S. aureus, B. subtilis | mdpi.comnih.gov |
| 4-Arylidenamino-4H-1,2,4-triazole-3-thiols | Antitubercular | Mycobacterium tuberculosis H37Rv | globalresearchonline.net |
| 1,2,4-Triazole-Thiones | Anticancer | Human colon cancer (HCT 116) | nih.gov |
Rational Design of Next-Generation Bioactive Molecules
Rational drug design involves the strategic development of new molecules based on an understanding of their biological targets and structure-activity relationships (SAR). Using this compound as a template, medicinal chemists can systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties.
Key areas for modification include:
The Phenyl Ring: Substituents can be introduced at the ortho, meta, or para positions of the phenyl group. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) can significantly influence the compound's interaction with biological targets. For instance, studies on similar scaffolds have shown that adding chloro or nitro groups to the phenyl ring can alter antimicrobial potency. mdpi.comnih.gov
The Thiourea Linker: The -NH-C(S)-NH- bridge is crucial for the molecule's three-dimensional shape and hydrogen bonding capacity. While less commonly modified, its replacement with a urea (-NH-C(O)-NH-) or other bioisosteric linkers could modulate activity and physical properties. nih.gov
The 1,2,4-Triazole Ring: While the core triazole is often essential for activity, substitution at its available carbon atom could be explored to probe interactions with target receptors.
By creating a library of analogues based on these modifications, researchers can establish a clear SAR profile. For example, in a series of nalidixic acid-based 1,2,4-triazole derivatives, a compound with a chloro-substituent on the phenyl ring showed maximum antimicrobial potency against all tested microorganisms. mdpi.comnih.gov This type of data is invaluable for rationally designing next-generation molecules with improved therapeutic potential.
Table 2: Structure-Activity Relationship (SAR) Insights from Related Triazole Derivatives
| Scaffold | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazole-Thiadiazole | Addition of 2-chloro-phenyl group | Maximum antimicrobial potency | mdpi.comnih.gov |
| 1,2,4-Triazole-Thiadiazole | Addition of nitro group on phenyl | Detrimental to antibacterial activity | nih.gov |
| 1,2,4-Triazole containing Hydrazide-Hydrazones | (S)-naproxen derivatization | Potent activity against prostate cancer cell lines | nih.gov |
| 4-amino-5-(thiazol-4-yl)-4H-1,2,4-triazole-3-thiols | Addition of para-phenoxy group | Broad-spectrum antibacterial activity | nih.gov |
Scaffold Exploration for Novel Therapeutic Agents
The core structure, or scaffold, of this compound represents a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that can bind to multiple, diverse biological targets, enabling the development of drugs for various diseases. The 1,2,4-triazole and thiourea combination is a testament to this versatility.
The inherent chemical properties of this scaffold—including its hydrogen bond donors and acceptors, rigidity, and dipole moment—allow it to interact with a wide range of biological receptors and enzymes. nih.gov This versatility has been demonstrated by the successful development of compounds with a broad array of pharmacological activities based on the 1,2,4-triazole core. zsmu.edu.ua
Researchers have successfully explored this and related scaffolds to create compounds with potent activities, including:
Anticancer Agents: Numerous derivatives have been synthesized and shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. nih.govresearchgate.netzsmu.edu.ua
Antimicrobial Agents: The scaffold is a cornerstone in the search for new antibacterial and antifungal drugs to combat rising drug resistance. mdpi.comnih.gov Hybrids incorporating the 1,2,4-triazole moiety with other antimicrobial pharmacophores like quinolones have shown particular promise. mdpi.com
Anticonvulsant Agents: The 1,2,4-triazole ring is a structural fragment in several anticonvulsant drugs, and new derivatives are continuously being explored for the treatment of epilepsy. mdpi.com
The continued exploration of the this compound scaffold and its derivatives remains a promising strategy for the discovery of novel therapeutic agents to address a wide range of unmet medical needs. zsmu.edu.ua
Future Research Trajectories for 1 Phenyl 3 4h 1,2,4 Triazol 4 Yl Thiourea
Expansion of Biological Activity Profiling
While the parent scaffolds of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea are associated with a wide array of biological effects, the specific activity profile of this compound remains to be comprehensively determined. Future research should prioritize screening this molecule against a diverse and expanded panel of biological targets.
Key areas for investigation include:
Antimicrobial and Antifungal Activity: Given that 1,2,4-triazole (B32235) is a core component of potent antifungal drugs like fluconazole (B54011) and itraconazole, and various thiourea (B124793) derivatives show significant antibacterial properties, a thorough evaluation is warranted. researchgate.netmdpi.com Screening against a broad spectrum of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi is a logical first step. mdpi.com
Anticancer Activity: Numerous thiourea and triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. gsconlinepress.comchemmethod.com Future studies should assess the anti-proliferative activity of this compound against a panel of human cancer cell lines, such as those from breast, lung, and colon cancers.
Anti-inflammatory and Analgesic Potential: Derivatives of 1,2,4-triazole have been investigated for their anti-inflammatory and analgesic properties. researchgate.netzsmu.edu.ua Profiling the compound for its ability to inhibit key inflammatory mediators and pathways would be a valuable research avenue.
Antiviral and Antiparasitic Screening: The broad biological potential of triazoles also extends to antiviral and antiparasitic applications. zsmu.edu.uanih.gov Exploratory screening against viruses and parasites of clinical significance could uncover novel therapeutic uses.
| Activity Domain | Rationale based on Parent Moieties | Examples of Potential Targets/Models |
|---|---|---|
| Antifungal | 1,2,4-Triazole is a key pharmacophore in clinical antifungals. researchgate.net | Candida albicans, Aspergillus niger researchgate.net |
| Antibacterial | Thiourea derivatives exhibit broad-spectrum antibacterial action. mdpi.com | Staphylococcus aureus, Escherichia coli mdpi.com |
| Anticancer | Both scaffolds are present in compounds with cytotoxic activity. gsconlinepress.comchemmethod.com | MDA-MB-231 (Breast), H460 (Lung), HT-29 (Colon) cell lines gsconlinepress.comnih.gov |
| Anti-inflammatory | Related triazoles show inhibition of inflammatory pathways. zsmu.edu.ua | COX/LOX enzyme inhibition assays, NF-κB signaling researchgate.net |
Deeper Mechanistic Elucidation at the Cellular and Subcellular Levels
Should initial screenings identify significant biological activity, the subsequent and critical research trajectory must involve a deep dive into the compound's mechanism of action. Understanding how this compound exerts its effects at the molecular level is paramount for its development as a therapeutic agent.
Future mechanistic studies should aim to:
Identify Molecular Targets: For any confirmed activity, identifying the specific enzyme, receptor, or signaling pathway that the compound interacts with is a primary goal. For instance, if anticancer activity is observed, studies could investigate its effect on kinases like PI3K/Akt or enzymes like tumor necrosis factor-alpha-converting enzyme (TACE), which are known targets for related heterocyclic compounds. gsconlinepress.comnih.gov
Analyze Effects on Cellular Processes: Research should explore the compound's impact on fundamental cellular processes such as cell cycle progression, apoptosis (programmed cell death), and cellular metabolism. Techniques like flow cytometry and Western blotting would be crucial in these investigations. nih.gov
Explore Structure-Activity Relationships (SAR): By synthesizing and testing a small library of closely related analogues, researchers can begin to understand which parts of the molecule are essential for its biological activity. This provides crucial information for designing more potent derivatives. nih.gov
Development of Eco-Friendly and Efficient Synthetic Methodologies
The advancement of this compound and its analogues will depend on the availability of efficient and sustainable synthetic routes. While the synthesis of 1,2,4-triazoles from thioureas is an established chemical transformation, future research should focus on aligning these methods with the principles of green chemistry. scispace.comnih.gov
Key objectives for synthetic methodology development include:
Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times, reduce energy consumption, and potentially increase yields compared to conventional heating methods. nih.gov
Development of Green Catalysts: Investigating the use of reusable, non-toxic, and environmentally benign catalysts, such as solid-supported catalysts or magnetic nanoparticles, to facilitate the synthesis. nih.govmdpi.com
Solvent-Free or Green Solvent Reactions: Aiming to minimize or eliminate the use of hazardous organic solvents by conducting reactions under solvent-free conditions or by using greener alternatives like water or ethanol (B145695). nih.govmdpi.com
One-Pot, Multicomponent Reactions: Designing synthetic pathways where multiple reaction steps are combined into a single operation without isolating intermediates. This approach improves efficiency, reduces waste, and simplifies procedures. mdpi.com
Design and Synthesis of Highly Potent and Selective Analogues for Specific Targets
Following the initial biological profiling and mechanistic studies, a major research effort should be directed towards the rational design and synthesis of analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the phenyl ring can significantly impact biological activity. gsconlinepress.comnih.gov
Future strategies for analogue development should involve:
Systematic Substitution on the Phenyl Ring: Introducing various electron-donating and electron-withdrawing groups at different positions (ortho, meta, para) of the phenyl ring to probe their effect on activity. Halogen and trifluoromethyl substitutions, for example, have been shown to enhance the cytotoxic effects in similar urea (B33335) and thiourea analogues. gsconlinepress.com
Modification of the Thiourea Linker: Exploring the replacement of the thiourea group with a urea or other bioisosteric linkers to evaluate the importance of the sulfur atom for activity and to modify physicochemical properties. scispace.comnih.gov
Substitution on the Triazole Ring: While the parent compound has an unsubstituted triazole, introducing small alkyl or other functional groups could modulate its binding affinity and pharmacokinetic profile.
| Molecular Section | Modification Strategy | Potential Outcome | Reference for Rationale |
|---|---|---|---|
| Phenyl Ring | Introduce substituents (e.g., -Cl, -CF₃, -OCH₃) | Enhance potency, alter selectivity | gsconlinepress.com |
| Thiourea Bridge | Replace with urea or other bioisosteres | Modify hydrogen bonding capacity and solubility | nih.gov |
| 1,2,4-Triazole Ring | Add small functional groups | Tune pharmacokinetic properties and target binding | nih.gov |
Integration with Advanced Computational Drug Discovery Platforms
To accelerate the drug discovery process and rationalize experimental findings, future research on this compound should be tightly integrated with computational methods. These in silico tools can provide valuable insights into how the molecule interacts with biological targets and can guide the design of more effective analogues.
Key computational approaches to be employed include:
Molecular Docking: If a specific protein target is identified, molecular docking simulations can be used to predict the binding mode and affinity of the compound and its analogues. This can help explain experimental SAR data and prioritize the synthesis of new compounds with potentially higher activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of a series of analogues with their biological activity, QSAR studies can predict the activity of yet-to-be-synthesized compounds. gsconlinepress.com
Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity, providing a blueprint for the design of novel and structurally diverse compounds.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues, helping to identify candidates with more drug-like profiles early in the discovery process.
By pursuing these interconnected research trajectories, the scientific community can systematically unlock the full potential of this compound, paving the way for the development of novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea, and what challenges arise during its purification?
- Answer : The compound is typically synthesized via nucleophilic substitution between phenyl isothiocyanate and 4H-1,2,4-triazole derivatives under anhydrous conditions. Challenges include controlling regioselectivity due to competing reactive sites on the triazole ring and removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly employed for purification, but reproducibility depends on solvent polarity optimization .
- Key Methodological Steps :
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane).
- Characterize intermediates via FT-IR to confirm thiourea C=S stretch (~1250 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Answer : Combine NMR (¹H/¹³C), XRD, and mass spectrometry. For example:
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), NH protons (δ 9.5–10.2 ppm, broad).
- XRD : Confirm planarity of the thiourea moiety and dihedral angles between phenyl and triazole rings, which influence π-π stacking interactions .
- Table 1 : Key Spectral Benchmarks
| Technique | Diagnostic Peaks/Features | Purpose |
|---|---|---|
| ¹³C NMR | C=S (~180 ppm) | Confirm thiourea linkage |
| XRD | Unit cell parameters (Å, °) | Validate crystal packing |
| HRMS | [M+H]⁺ (calc. vs. observed) | Confirm molecular formula |
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Answer : Use enzyme inhibition assays (e.g., urease, carbonic anhydrase) due to thiourea’s metal-chelating properties.
- Methodology :
Prepare enzyme solutions in phosphate buffer (pH 7.4).
Incubate with compound (0.1–100 µM) and substrate (e.g., urea for urease).
Measure activity via spectrophotometry (e.g., NADH oxidation at 340 nm).
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Answer : Apply a 2³ factorial design to test variables: temperature (25°C vs. 60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 vs. 1:1.2).
- Analysis : Use ANOVA to identify significant factors. For example, elevated temperature may reduce reaction time but increase byproducts.
- Outcome : Optimize yield and purity by balancing solvent polarity (higher in DMF) and stoichiometric excess .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NH proton splitting in ¹H NMR)?
- Answer : Investigate tautomerism or solvent-dependent conformational changes.
- Methodology :
Variable-temperature NMR (VT-NMR) to observe dynamic exchange.
DFT calculations (B3LYP/6-31G**) to model tautomeric equilibria.
Compare with crystallographic data to confirm dominant tautomer .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations.
- Steps :
Dock the compound into the active site of a target (e.g., urease PDB: 4H9M).
Simulate binding stability over 50 ns; analyze RMSD and hydrogen bonding.
Validate with experimental IC₅₀ values to refine force field parameters .
Q. How can crystallographic data inform structure-activity relationships (SAR) for thiourea derivatives?
- Answer : Correlate XRD-derived bond lengths (C=S, ~1.68 Å) and torsion angles with bioactivity.
- Example : Shorter C=S bonds enhance metal-chelation capacity, improving enzyme inhibition.
- Table 2 : Structural-Activity Correlations
| Parameter | Bioactivity Impact | Target Example |
|---|---|---|
| C=S bond length | Inverse correlation with IC₅₀ | Urease |
| Phenyl ring tilt | Affects membrane permeability | Cell-based assays |
Q. What hybrid methodologies integrate experimental and digital trace data for mechanistic studies?
- Answer : Combine spectroscopic datasets with machine learning (e.g., PCA for spectral clustering) and cheminformatics tools (e.g., RDKit for descriptor generation).
- Application : Predict reaction pathways using reaction SMILES and transition-state modeling .
Methodological Frameworks
- Theoretical Basis : Anchor studies in Hammett σ constants (for electronic effects) or frontier molecular orbital theory (reactivity prediction) .
- Ethical and Reproducibility Standards : Pre-register synthesis protocols on platforms like ChemRxiv and share raw spectral data via repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
